
3,5-Dichloro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3,5-Dichloro-2-methylbenzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group that has been extensively studied due to its relevance in pharmacology and organic synthesis. The presence of chloro and methyl substituents on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical reactions and as a precursor in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the use of chlorosulfonic acid and various amines or amides. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid leads to the formation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Similarly, the reaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene yields highly electrophilic N-sulfonyl polyhaloaldehyde imines, demonstrating the high reactivity of these compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by X-ray crystallography, as seen in the structural determination of 2-ammonio-5-chloro-4-methylbenzenesulfonate and its solvates . The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have also been described, revealing different supramolecular architectures mediated by various weak interactions such as hydrogen bonding and π-π stacking . These structural analyses are crucial for understanding the properties and reactivity of the molecules.
Chemical Reactions Analysis
Sulfonamide derivatives participate in a variety of chemical reactions. For example, N,N-dichloro-2-nitrobenzenesulfonamide serves as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones, highlighting the versatility of sulfonamide compounds in synthetic chemistry . The reactivity of these compounds can be further explored by studying their behavior in substitution reactions and their ability to form different types of bonds and molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative atoms and the ability to form hydrogen bonds contribute to the solubility and stability of these compounds. For instance, the introduction of ionizable or non-ionizable groups can confer water solubility at physiological pH, which is important for their potential use in medicinal chemistry . The crystal structure and molecular-electronic structure of these compounds, as determined by X-ray diffraction and quantum-chemical calculations, provide insights into their reactivity and potential applications .
Scientific Research Applications
Chromogenic Detection System
Fossati et al. (2010) developed an improved chromogenic detection system using 3,5-dichloro-2-methylbenzenesulfonamide for the direct assay of uric acid in biological fluids. This method is reliable, simple, rapid, and suitable for both manual and automated procedures, enhancing the accuracy of uric acid measurement in clinical chemistry (Fossati & Prencipe, 2010).
Synthesis of Electrophilic Compounds
Aizina et al. (2014) discussed the synthesis of highly electrophilic compounds using N,N-dichloro-2-methylbenzenesulfonamide, demonstrating its high reactivity in various chemical reactions. This synthesis contributes to the development of novel compounds in organic chemistry (Aizina et al., 2014).
Anticancer Properties
Zhang et al. (2010) explored the anticancer properties of a compound synthesized from 3,5-dichloro-2-methylbenzenesulfonamide, indicating potential therapeutic applications in oncology (Zhang et al., 2010).
Antibacterial and Anti-Inflammatory Applications
Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring from 3,5-dichloro-2-methylbenzenesulfonamide, showing significant antibacterial potential and possible therapeutic uses for inflammatory ailments (Abbasi et al., 2017).
DNA Binding and Cleavage
González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes derived from 3,5-dichloro-2-methylbenzenesulfonamide for their DNA binding and cleavage capabilities, showing potential in cancer therapy (González-Álvarez et al., 2013).
Quantum-Chemical Calculations
Peiming et al. (2022) conducted theoretical calculations on compounds synthesized from 3,5-dichloro-2-methylbenzenesulfonamide, providing insights into their optimized states and molecular properties. This research aids in the understanding of molecular behavior in chemical reactions (Peiming et al., 2022).
Autophagy and Apoptosis in Cancer Cells
Gul et al. (2018) synthesized dibenzensulfonamides that induced autophagy and apoptosis in cancer cells, offering a new approach for anticancer drug development (Gul et al., 2018).
Computational Study of Sulfonamide Molecules
Murthy et al. (2018) performed a computational study on a newly synthesized sulfonamide molecule, providing valuable information on its structural and electronic properties (Murthy et al., 2018).
properties
IUPAC Name |
3,5-dichloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFFTWQEPMTHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)
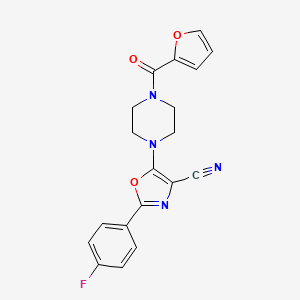
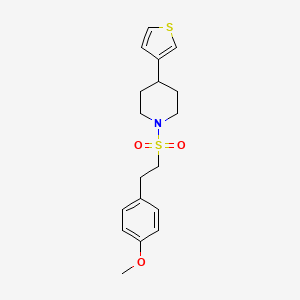
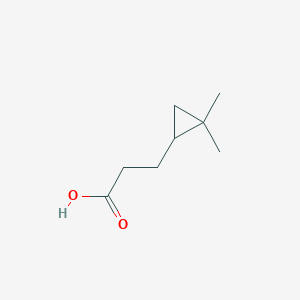
![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)


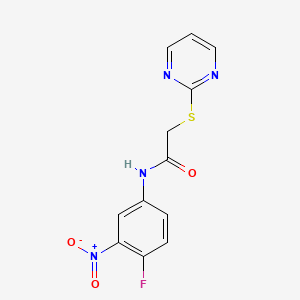
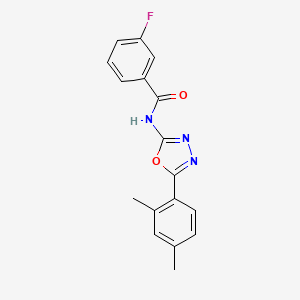
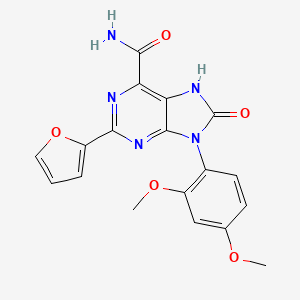
![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)